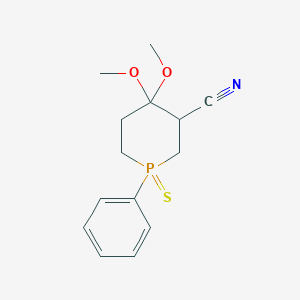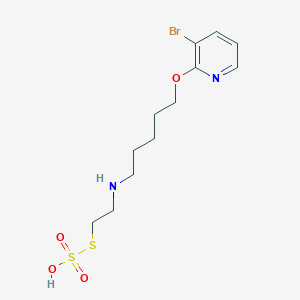
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the bromination of pyridine to form 3-bromo-2-pyridine. This intermediate is then reacted with pentylamine to introduce the pentylamino group. The final step involves the reaction of the resulting compound with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues, while the thiosulfate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-pyridine: A simpler brominated pyridine derivative.
Pentylamine: A primary amine with a pentyl group.
Ethyl hydrogen thiosulfate: A thiosulfate compound used in the synthesis of the target compound.
Uniqueness
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
Propriétés
Numéro CAS |
41287-03-0 |
|---|---|
Formule moléculaire |
C12H19BrN2O4S2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
3-bromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-7-15-12(11)19-9-3-1-2-6-14-8-10-20-21(16,17)18/h4-5,7,14H,1-3,6,8-10H2,(H,16,17,18) |
Clé InChI |
VSAKIIBISLYNOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)OCCCCCNCCSS(=O)(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




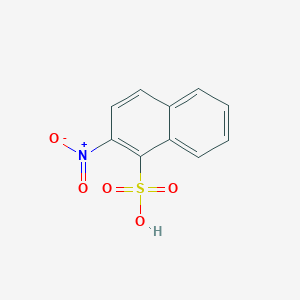


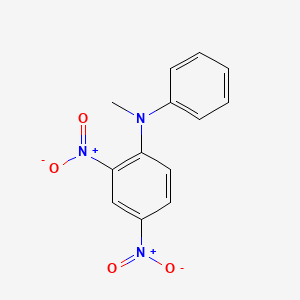
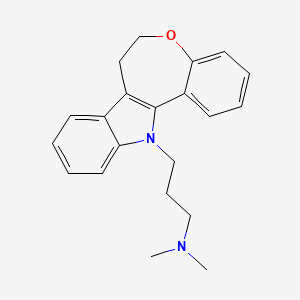

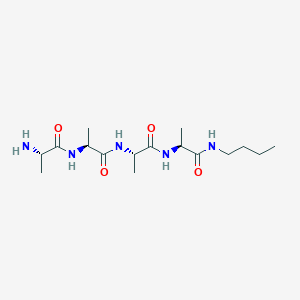

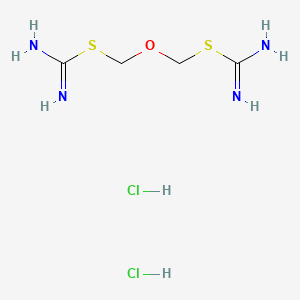
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
